molecular formula C9H11F3N2O2 B1483922 1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 2090573-44-5

1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B1483922
CAS No.: 2090573-44-5
M. Wt: 236.19 g/mol
InChI Key: DYSLPQJTJPCNCS-UHFFFAOYSA-N
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Description

1-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a sophisticated chemical building block designed for advanced research in medicinal and synthetic chemistry. This compound integrates two privileged structural motifs: a potent trifluoromethyl group and a tetrahydrofuran (THF) moiety . The incorporation of the trifluoromethyl group is a well-established strategy in drug discovery, as it can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets by modulating electronic properties and lipophilicity . The tetrahydrofuran ring, a cyclic ether with excellent solvent properties, is a common feature in bioactive natural products and pharmaceuticals, and its incorporation can influence the compound's overall conformation and interactions . This molecule is primarily valued as a key synthon for the construction of complex heterocyclic systems . It serves as a crucial precursor in the synthesis of trifluoromethyl-substituted pyrazolo-fused heterocycles, such as pyrazolo[4,3-c]pyridines, which are cores of interest in the development of inhibitors for various kinases like LRRK2 and JAK . The structural complexity offered by the (tetrahydrofuran-2-yl)methyl side chain provides a unique vector for further chemical diversification, making it an invaluable tool for generating novel compound libraries in the search for new bioactive molecules. Researchers will find this compound essential for projects aimed at developing new therapeutic agents, agrochemicals, and for fundamental studies in fluorine chemistry. Handling Note: Please refer to the Safety Data Sheet for proper handling procedures. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(oxolan-2-ylmethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c10-9(11,12)7-4-8(15)14(13-7)5-6-2-1-3-16-6/h4,6,13H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSLPQJTJPCNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3N3OC_{10}H_{10}F_3N_3O with a molecular weight of 263.21 g/mol. The presence of the trifluoromethyl group and tetrahydrofuran moiety contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the compound .

Case Study: Antibacterial Activity

A study published in MDPI demonstrated that aminopyrazole-based compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed minimum inhibitory concentration (MIC) values as low as 0.125 mg/mL against Methicillin-sensitive Staphylococcus aureus (MSSA) and 8 mg/mL against E. coli . This suggests that this compound may exhibit similar or enhanced antibacterial properties due to its structural characteristics.

Anticancer Activity

The anticancer potential of pyrazole compounds has been extensively studied, with several derivatives showing promising results.

Case Study: Inhibition of Tubulin Polymerization

Research indicated that certain pyrazole derivatives could inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. For instance, a related compound demonstrated IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines . Given the structural similarities, it is plausible that this compound may also possess anticancer properties worth exploring.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is another area of interest.

Case Study: Inhibition of TNF-alpha Release

In vitro studies have shown that certain pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha. One study reported a derivative that inhibited LPS-induced TNF-alpha release in human monocytic cell lines with an IC50 value of 0.283 mM . This highlights a possible therapeutic application for this compound in inflammatory diseases.

Summary of Biological Activities

Activity Mechanism/Effect Reference
AntimicrobialEffective against MSSA and E. coli
AnticancerInhibits tubulin polymerization; cell cycle arrest
Anti-inflammatoryInhibits TNF-alpha release

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Comparisons

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
  • Substituents : Methyl (position 1), CF₃ (position 3), carboxylic acid (-COOH, position 5).
  • Key Differences : Replacing the hydroxyl group with a carboxylic acid increases acidity (pKa ~1–2 for -COOH vs. ~10 for -OH) and enhances water solubility. The tetrahydrofuranmethyl group in the target compound introduces steric bulk and ether-based solubility compared to the simpler methyl group here .
3-Phenyl-1H-pyrazol-5-ol
  • Substituents : Phenyl (position 3), -OH (position 5).
  • Key Differences : The phenyl group increases hydrophobicity, whereas the CF₃ group in the target compound enhances electron-withdrawing effects and metabolic stability. The tetrahydrofuranmethyl substituent may improve solubility in polar aprotic solvents compared to phenyl .
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-ethoxy-4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]-1H-pyrazol-5-ol
  • Substituents: Pyridine ring, ethoxy, and complex imino-methyl groups.
  • Key Differences: This compound’s extended conjugation and multiple CF₃ groups result in higher molecular weight (508.8 g/mol vs. The target compound’s simpler structure may offer synthetic accessibility .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Functional Groups Polarity Notable Properties
Target Compound ~266* -OH, CF₃, ether Moderate Likely soluble in DMSO, THF; moderate H-bonding
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 208.12 -COOH, CF₃ High High aqueous solubility, acidic
3-Phenyl-1H-pyrazol-5-ol 174.18 -OH, phenyl Low-Moderate Hydrophobic, low melting point

*Estimated based on structural analogs.

Stability and Reactivity

  • Hydroxyl Group : The -OH at position 5 in the target compound may undergo oxidation or etherification, similar to other pyrazol-5-ol derivatives .
  • CF₃ Group: Enhances thermal and metabolic stability compared to non-fluorinated analogs. Electron-withdrawing effects may deactivate the pyrazole ring toward electrophilic substitution .
  • Tetrahydrofuranmethyl Group : The ether linkage could hydrolyze under acidic conditions, though tetrahydrofuran derivatives are generally stable in neutral/basic environments .

Preparation Methods

Synthesis of the Pyrazol-5-ol Core with Trifluoromethyl Substitution

A key step in the synthesis is the formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which serves as a precursor to further functionalization. According to patent WO2017084995A1, this is achieved by reacting ethyl 4,4,4-trifluoroacetate (ETFAA) with methylhydrazine in acetic acid under controlled temperature conditions (10 °C to 80 °C), yielding the pyrazol-5-ol with high selectivity (up to 96:4 isomer ratio) and good yield (~86.5%).

Step Reagents Conditions Yield (%) Selectivity (Isomer Ratio)
1 ETFAA + Methylhydrazine 10 °C (addition), RT 1 h, 80 °C 5 h 86.5 96:4

This method ensures high selectivity towards the 3-(trifluoromethyl) isomer, minimizing the formation of the 5-(trifluoromethyl) isomer.

Introduction of the Tetrahydrofuran-2-ylmethyl Group

The N1-substitution with the tetrahydrofuran-2-ylmethyl group is commonly performed via nucleophilic substitution using tetrahydrofurfurylamine or its enantiomeric forms. A representative synthetic route described in a St Andrews University thesis involves:

  • Activation of the pyrazol-5-ol intermediate via acyl chloride formation (using oxalyl chloride in DCM with catalytic DMF).
  • Subsequent reaction with tetrahydrofurfurylamine in the presence of triethylamine at room temperature for 3 hours to yield the N-substituted product.
Step Reagents Conditions Notes
1 Pyrazol-5-ol derivative + Oxalyl chloride + DMF DCM, RT, short time Formation of acyl chloride intermediate
2 Acyl chloride + Tetrahydrofurfurylamine + Triethylamine RT, 3 h N1-substitution to yield target compound

This method allows for incorporation of the tetrahydrofuran-2-ylmethyl substituent with good control and moderate to high yields.

One-Pot and Sequential Synthesis Approaches

Recent advances have demonstrated one-pot, multi-step syntheses of trifluoromethyl-substituted pyrazoles, which could be adapted for the target compound. For example, a sequential one-pot three-step protocol involving Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been reported to synthesize polysubstituted trifluoromethyl pyrazoles with yields up to 72%. Although this method was applied to related pyrazole derivatives, it highlights the potential for streamlined synthesis of complex trifluoromethyl pyrazoles.

Step Reaction Type Conditions Yield (%)
1 Sonogashira cross-coupling Pd(OAc)2, XPhos, CsF, DMF, 80 °C, 24 h 58-72
2 Desilylation Same as above -
3 CuAAC (azide-alkyne cycloaddition) CuI catalyst, 80 °C, 24 h -

The choice of ligands and reaction conditions is critical to suppress side reactions and decomposition.

Research Findings and Optimization

  • Selectivity Control: The presence of the pyrazol-5-ol intermediate during the reaction of trifluoroacetate esters and hydrazines enhances selectivity for the desired isomer.
  • Stability of Intermediates: Trifluoromethylhydrazine intermediates are transient and unstable in solution, requiring rapid cyclization in the presence of strong acids and suitable solvents like dichloromethane to avoid des-CF3 side products.
  • Temperature Effects: Elevated temperatures (around 80 °C) optimize yields in coupling reactions, while too high temperatures (100 °C) lead to decomposition.
  • Reagent Stoichiometry: Using 3 equivalents of cesium fluoride (CsF) was found necessary to achieve optimal yields in cross-coupling steps.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Conditions Yield/Selectivity Notes
Hydrazine + ETFAA in Acetic Acid Methylhydrazine, ETFAA 10 °C → RT → 80 °C, 7 h total 86.5% yield, 96:4 isomer ratio High selectivity for 3-(CF3) isomer
Acyl Chloride Formation + N-alkylation Oxalyl chloride, tetrahydrofurfurylamine RT, 3 h Moderate to high yield Introduces tetrahydrofuran substituent
One-pot Sonogashira + CuAAC Pd(OAc)2, XPhos, CsF, CuI, benzyl azide 80 °C, 24 h Up to 72% yield Multi-step, efficient for polysubstituted pyrazoles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

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